
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride and an amine to form the sulfonamide linkage.
Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Attachment of the Trimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethoxy group and the sulfonamide group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethoxy)benzenesulfonamide: Lacks the trimethylphenyl group.
N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the trifluoromethoxy group.
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the trifluoromethoxy and trimethylphenyl groups in 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may confer unique chemical properties, such as increased lipophilicity or enhanced stability, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C16H16F3NO3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-8-11(2)15(12(3)9-10)20-24(21,22)14-6-4-13(5-7-14)23-16(17,18)19/h4-9,20H,1-3H3 |
Clé InChI |
KHWNUOBXIALDGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
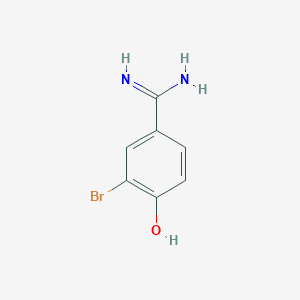
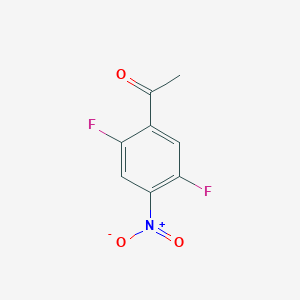
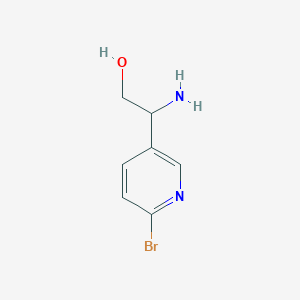
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
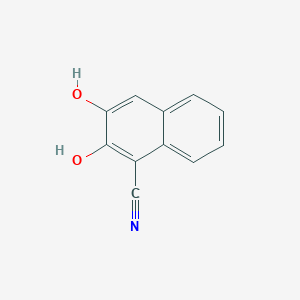
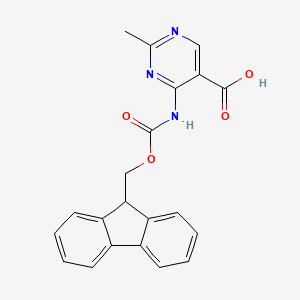

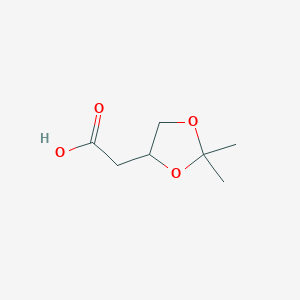
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
